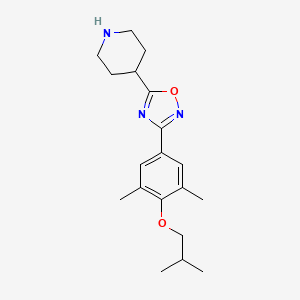
(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone is a chemical compound that features a pyrimidine ring substituted with a chloro and methyl group, and a pyrrolidine ring attached via a methanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone typically involves the reaction of 2-chloro-6-methylpyrimidine with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions often include heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The methanone linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Chemistry
In chemistry, (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology and Medicine
Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties can be tailored for specific applications, such as in the development of new polymers or coatings .
Mechanism of Action
The mechanism of action of (2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The pyrimidine ring can bind to nucleic acids or proteins, while the pyrrolidine ring can enhance binding affinity and specificity. The compound may modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyrimidine: Lacks the pyrrolidine ring but shares the pyrimidine core.
Pyrrolidin-1-ylmethanone: Contains the pyrrolidine ring but lacks the pyrimidine core.
2-Chloro-4-methylpyrimidine: Similar structure but different substitution pattern.
Uniqueness
(2-Chloro-6-methylpyrimidin-4-yl)(pyrrolidin-1-yl)methanone is unique due to the combination of the pyrimidine and pyrrolidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel interactions with biological targets.
Properties
Molecular Formula |
C10H12ClN3O |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
(2-chloro-6-methylpyrimidin-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H12ClN3O/c1-7-6-8(13-10(11)12-7)9(15)14-4-2-3-5-14/h6H,2-5H2,1H3 |
InChI Key |
YHARNZANZMPTDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



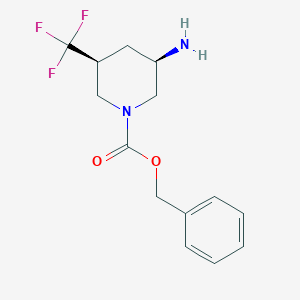
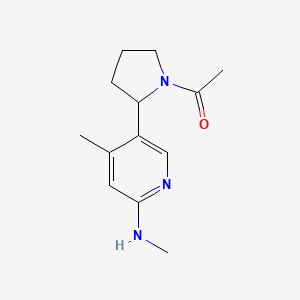
![3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804951.png)
![2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11804952.png)
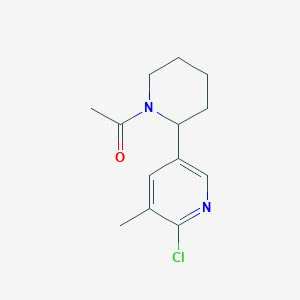

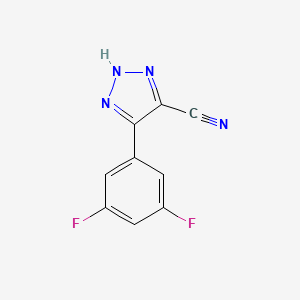
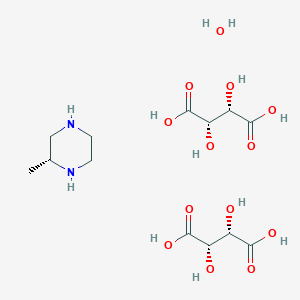

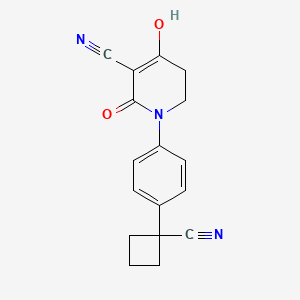
![(4,5,6,7-Tetrahydrobenzo[b]thiophen-4-yl)methanamine hydrochloride](/img/structure/B11804997.png)

